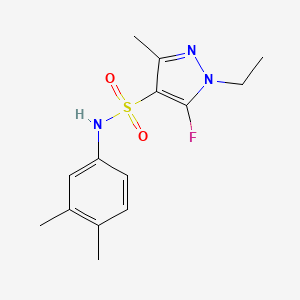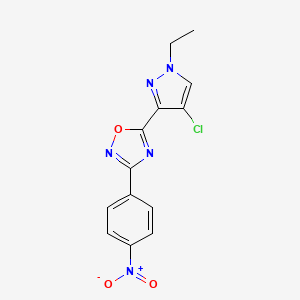![molecular formula C14H12F3N3S B10924397 1-ethyl-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10924397.png)
1-ethyl-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that contains a pyrazolo[3,4-b]pyridine core structure
Vorbereitungsmethoden
The synthesis of 1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolo[3,4-b]pyridine core: This step often involves the use of a strong acid or base to promote cyclization.
Introduction of the ethyl, methyl, thienyl, and trifluoromethyl groups: These substituents can be introduced through various substitution reactions, such as alkylation, acylation, and halogenation.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the design and synthesis of new materials with unique electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Wirkmechanismus
The mechanism of action of 1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds, such as:
1-ETHYL-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-ETHYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the thienyl group, which may influence its interactions with molecular targets.
1-ETHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the methyl group, which may alter its reactivity and stability.
The uniqueness of 1-ETHYL-3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12F3N3S |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H12F3N3S/c1-3-20-13-12(8(2)19-20)9(14(15,16)17)7-10(18-13)11-5-4-6-21-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
NWKXTIYCERLCHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CS3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B10924314.png)
![2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10924318.png)
![1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine](/img/structure/B10924320.png)
![Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B10924333.png)
![6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924339.png)
![N-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10924351.png)
![ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10924358.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10924359.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10924367.png)

![N-(1-ethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10924384.png)

![ethyl 1-ethyl-6-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10924399.png)
![2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10924406.png)
